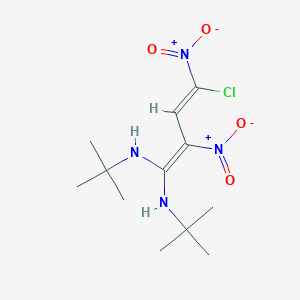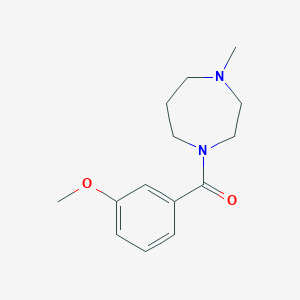![molecular formula C14H14F3N3O2 B5356663 2-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazole](/img/structure/B5356663.png)
2-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is also known as TFMIB and has a molecular formula of C16H16F3N3O2.
Mécanisme D'action
The mechanism of action of TFMIB is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and their inhibition may lead to the anti-inflammatory effects of TFMIB.
Biochemical and Physiological Effects:
TFMIB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. TFMIB has also been shown to reduce inflammation in animal models of inflammatory diseases. Studies have suggested that TFMIB may improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of TFMIB is its potential as a drug candidate for the treatment of various diseases. Its ability to exhibit multiple activities such as antitumor, anti-inflammatory, and antiviral activities makes it an attractive candidate for drug development. However, one of the limitations of TFMIB is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on TFMIB. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for TFMIB to improve its yield and purity. Additionally, studies could be conducted to investigate the pharmacokinetics and toxicity of TFMIB in vivo to determine its safety and efficacy as a drug candidate.
Méthodes De Synthèse
The synthesis of TFMIB involves the reaction between 2-(trifluoromethyl)morpholine-4-carboxylic acid and 2-methyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure TFMIB.
Applications De Recherche Scientifique
TFMIB has been extensively studied for its potential application as a drug candidate. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Studies have also suggested that TFMIB may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(2-methyl-1H-benzimidazol-4-yl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-8-18-10-4-2-3-9(12(10)19-8)13(21)20-5-6-22-11(7-20)14(15,16)17/h2-4,11H,5-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHQIVJIEIJIBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)C(=O)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(allyloxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5356580.png)
![N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5356592.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5356594.png)
![4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide](/img/structure/B5356598.png)
![2-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5356605.png)
![2-{[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5356616.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-propyl-1-piperazinyl)acetamide](/img/structure/B5356624.png)


![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5356659.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5356669.png)
![1-(1-benzothien-2-yl)-2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5356670.png)
![N-(1H-benzimidazol-2-ylmethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5356673.png)
